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Introduction

Connexin 31 (Cx31), encoded by the Gjb3 gene in mice, is a member of the gap junction
protein family responsible for forming channels that allow direct communication between
adjacent cells. These channels are crucial for the exchange of ions, small metabolites, and
second messengers, thereby playing a vital role in various physiological processes.
Dysregulation of Cx31 has been implicated in skin diseases and hearing impairment. The
generation of Connexin 31 knockout (KO) mouse models is an essential tool for elucidating its
in vivo functions, understanding disease pathogenesis, and for the development and testing of
novel therapeutic agents.

These application notes provide a comprehensive guide to generating and validating a
Connexin 31 knockout mouse model using the CRISPR-Cas9 system. Detailed protocols for
key experiments, from guide RNA design to the validation of knockout animals, are provided.
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Table 1: Summary of Reagents for CRISPR-Cas9 Mediated Knockout of Connexin 31

Recommended
Reagent Description Concentration/Amo  Supplier (Example)
unt
Recombinant
Streptococcus
pyogenes Cas9 Integrated DNA
Cas9 Nuclease o 20-50 ng/ul )
protein with nuclear Technologies (IDT)
localization signals
(NLS)
Synthetic single guide
RNA targeting exon 2
sgRNA ) 10-25 ng/pl Synthego, IDT
of the mouse Gjb3
gene
C57BL/6J mouse The Jackson
Zygotes N/A
zygotes Laboratory
For handling and
_ _ _ As per manufacturer's . _
M2 Medium manipulation of ] ) MilliporeSigma
instructions
embryos
, As per manufacturer's - ,
KSOM Medium For embryo culture MilliporeSigma

instructions

Table 2. Example Primer Sequences for PCR Genotyping of Connexin 31 Knockout Mice
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Primer Name

Sequence (5' to 3')

Expected Amplicon
Size (WT)

Expected Amplicon
Size (KO)

GCTGAGCACCTTCA
Cx31-WT-F ~250 bp No product
TCATCG
AGGTAGAAGCCGTC
Cx31-WT-R ~250 bp No product
GTAGTC
GCTGAGCACCTTCA ~180 bp (with a ~70
Cx31-KO-F No product ]
TCATCG bp deletion)
TGACTGACTGAGCT _
~180 bp (with a ~70
Cx31-KO-R AGCTAGC (example No product )
: bp deletion)
downstream primer)
GCTGAGCACCTTCA
Cx31-Common-F ~250 bp ~180 bp
TCATCG
AGGTAGAAGCCGTC
Cx31-Common-R ~250 bp ~180 bp
GTAGTC

Note: KO amplicon size is an example and will depend on the specific indel generated by
CRISPR-Cas9. Primers should be designed based on the specific targeting strategy.

Table 3: Antibodies for Western Blot Validation of Connexin 31 Knockout

. Host o o . Catalog #
Antibody . Application  Dilution Supplier
Species (Example)
Thermo
Anti- Rabbit ]
] WB, IHC, IF 1-3 pg/mL Fisher 36-5100
Connexin 31 Polyclonal o
Scientific
Anti- Rabbit 1:500 - Antibodies- ABIN180404
WB, IHC, IF
Connexin 31 Polyclonal 1:1000 online 9
_ _ Cell Signaling
Anti-GAPDH Rabbit mAb WB 1:1000 2118
Technology
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Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of
Connexin 31 Knockout Mice

This protocol outlines the generation of a constitutive knockout of the Gjb3 gene by introducing
a frameshift mutation in an early exon using CRISPR-Cas9.

1.1. Guide RNA Design:

o Obtain the genomic sequence of the mouse Gjb3 gene from the NCBI or Ensembl database.
The mouse Gjb3 gene is located on chromosome 4.

« |dentify a suitable target region within an early exon, preferably exon 2, to maximize the
likelihood of generating a loss-of-function allele.

e Use online CRISPR design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify
potential 20-nucleotide sgRNA sequences that precede a Protospacer Adjacent Motif (PAM)
sequence (NGG for S. pyogenes Cas9).

Select sgRNAs with high on-target scores and low predicted off-target effects.

Example sgRNA target sequence in Exon 2 of mouse Gjb3: 5'-
AGCACCTTCATCATCGGCTACAGG-3' (PAM sequence in bold).

1.2. Preparation of CRISPR-Cas9 Reagents:
e Synthesize or purchase the selected sgRNA.

e Prepare the microinjection mix by combining Cas9 nuclease and the sgRNA in microinjection
buffer (e.g., 10 mM Tris-HCI, pH 7.4, 0.1 mM EDTA). Recommended final concentrations are
20-50 ng/ul for Cas9 protein and 10-25 ng/pl for sgRNA.

 Incubate the mix at 37°C for 10 minutes to allow the formation of the ribonucleoprotein
(RNP) complex.

1.3. Zygote Microinjection:
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e Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

o Perform pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 RNP complex into the
zygotes.

¢ Culture the injected zygotes in KSOM medium overnight.
1.4. Embryo Transfer and Generation of Founder Mice:

o Transfer the surviving 2-cell stage embryos into the oviducts of pseudopregnant female
mice.

» Allow the pregnancies to proceed to term. The resulting pups are the potential founder (FO)
generation.

1.5. Screening of Founder Mice:
o At 2-3 weeks of age, obtain tail biopsies from the FO pups for genomic DNA extraction.
e Perform PCR using primers flanking the sgRNA target site.

e Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels)
at the target locus.

e Founder mice with out-of-frame mutations are selected for breeding to establish the
knockout line.

Protocol 2: PCR Genotyping of Connexin 31 Knockout
Mice

2.1. Genomic DNA Extraction:
 Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.

o Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA
extraction Kit.

2.2. PCR Amplification:
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e Set up a three-primer PCR reaction to distinguish between wild-type (WT), heterozygous
(Het), and homozygous knockout (KO) alleles.

o Aforward primer upstream of the targeted region.
o A WT-specific reverse primer that binds within the deleted region.
o A mutant-specific reverse primer that binds downstream of the deleted region.

e PCR Reaction Mix (25 ul):

[e]

10X PCR Buffer: 2.5 ul

o dNTPs (10 mM): 0.5 pl

o Forward Primer (10 uM): 1 pl

o WT Reverse Primer (10 uM): 0.5 pl

o Mutant Reverse Primer (10 uM): 0.5 pl

o Tagq DNA Polymerase: 0.25 pl

o Genomic DNA (50-100 ng): 1 ul

o Nuclease-free water: to 25 pl

e PCR Cycling Conditions:

o I|nitial denaturation: 94°C for 3 min

o 35 cycles of:

= Denaturation: 94°C for 30 sec

= Annealing: 60°C for 30 sec

s Extension: 72°C for 30 sec
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o Final extension: 72°C for 5 min
2.3. Gel Electrophoresis:
e Run the PCR products on a 2% agarose gel.
 Visualize the bands under UV light.
o WT: One band corresponding to the WT allele size.
o Het: Two bands, one for the WT allele and one for the smaller KO allele.

o KO: One band corresponding to the KO allele size.

Protocol 3: Southern Blot Analysis for Validation

3.1. Genomic DNA Digestion and Gel Electrophoresis:

e Digest 10-15 pg of genomic DNA from WT, Het, and KO mice with a suitable restriction
enzyme that cuts outside the targeted region. The choice of enzyme should be based on the
in-silico restriction map of the Gjb3 locus.

o Separate the digested DNA on a 0.8% agarose gel.
3.2. Probe Design and Labeling:

e Design a 300-500 bp probe that binds to a region outside of the targeted exon. The probe
sequence should be unique in the mouse genome.

o Label the probe with a non-radioactive (e.g., DIG) or radioactive (e.g., 32P) label.
3.3. Southern Blotting and Hybridization:

o Transfer the DNA from the gel to a nylon membrane.

o Prehybridize the membrane in a hybridization buffer.

o Hybridize the membrane with the labeled probe overnight at 42°C (for DIG-labeled probes).
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e Wash the membrane under stringent conditions to remove non-specific binding.
3.4. Detection:

o Detect the probe signal using an appropriate method (e.g., chemiluminescence for DIG-
labeled probes or autoradiography for radioactive probes).

e The band sizes will differ between WT and KO alleles due to the deletion introduced by
CRISPR-Cas9, confirming the gene knockout at the genomic level.

Protocol 4: Western Blot Analysis for Protein Knockout
Confirmation

4.1. Protein Extraction:

e Homogenize tissues (e.g., skin, cochlea) from WT, Het, and KO mice in RIPA buffer
supplemented with protease inhibitors.

o Determine the protein concentration using a BCA or Bradford assay.

4.2. SDS-PAGE and Protein Transfer:

o Separate 20-30 g of protein per sample on a 12% SDS-polyacrylamide gel.
o Transfer the proteins to a PVDF membrane.

4.3. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against Connexin 31 (e.g., Thermo Fisher,
Cat# 36-5100, at 1-3 pg/mL) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.
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4.4. Detection:
» Detect the signal using an enhanced chemiluminescence (ECL) substrate.
e Image the blot using a chemiluminescence imaging system.

e The absence of the ~31 kDa band in the KO samples confirms the successful knockout of
the Connexin 31 protein. A loading control, such as GAPDH, should be used to ensure

equal protein loading.

Mandatory Visualization
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Caption: Workflow for generating Cx31 knockout mice.
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Caption: Connexin 31-mediated ATP release signaling.

 To cite this document: BenchChem. [Application Notes and Protocols for Generating
Connexin 31 Knockout Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178223/docs#application-notes-and-protocols-for-
generating-connexin-31-knockout-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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